molecular formula C12H17N5O3S2 B2538507 N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide CAS No. 2034532-88-0

N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide

Cat. No. B2538507
CAS RN: 2034532-88-0
M. Wt: 343.42
InChI Key: OOFBFFZNFXABET-UHFFFAOYSA-N
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Description

The compound N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide is a sulfonamide derivative that is likely to possess biological activity given the known activities of similar sulfonamide compounds. Sulfonamides are a class of organic compounds that contain a sulfonyl amide functional group. They are well known for their various biological activities, including antimicrobial and enzyme inhibition properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or other nucleophiles. In the case of compounds similar to the one , the synthesis may involve the reaction of cyanuric chloride with sulfanilamide or related compounds, followed by derivatization with nucleophiles such as ammonia, hydrazine, or amines . Another approach to synthesizing sulfonamide derivatives involves coupling benzenesulfonyl chloride with piperidine under controlled pH conditions, followed by substitution reactions .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can significantly influence their biological activity. For instance, the presence of a 1,3,5-triazine moiety has been shown to be effective in inhibiting carbonic anhydrase isozymes, with the activity being affected by the substituents attached to the triazine ring . Similarly, the tautomeric forms of sulfonamide-1,2,4-triazine derivatives, such as sulfonimide and sulfonamide, can co-exist and are influenced by solvent polarity .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including tautomerism, as seen in sulfonamide-1,2,4-triazine derivatives . The reactivity of these compounds can also be influenced by the substituents on the sulfonamide group, which can participate in intermolecular hydrogen bonding, affecting the compound's stability and reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are crucial for their biological activity. These properties include solubility, hydrogen bonding potential, and the ability to form stable conformations. The presence of different substituents can lead to variations in these properties, which in turn can affect the compound's bioactivity. For example, the bioactivity of O-substituted derivatives of sulfonamides bearing a piperidine nucleus was found to be significant against certain enzymes . Additionally, the antimicrobial activity of sulfonamide derivatives can be influenced by the nature of substitutions on the benzhydryl and sulfonamide rings .

Scientific Research Applications

Multifunctional Antioxidants for Age-related Diseases

Research has shown that analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, which have free radical scavenger groups, demonstrate potential for the preventive treatment of age-related diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD). These compounds exhibit protective effects against cell viability decreases and reductions in glutathione levels induced by oxidative stress, highlighting their utility as multifunctional antioxidants (Hongxiao Jin et al., 2010).

Phosphoinositide-3-kinase Inhibitors

Substituted alcohols replacing the piperazine sulfonamide portion of PI3Kα inhibitors, like AMG 511, have demonstrated efficacy in vitro and pharmacokinetic parameters favorable for further investigation as therapeutic agents. This modification has led to the identification of compounds with significant potential in pharmacodynamic models, suggesting a path forward in the development of new treatments for diseases modulated by PI3Kα (Brian A Lanman et al., 2014).

Benzyl and Sulfonyl Derivatives for Antibacterial and Anthelmintic Applications

A series of sulfonamide derivatives have been synthesized and screened for antibacterial, antifungal, and anthelmintic activity. These compounds have shown significant biological activities, indicating their potential as bases for developing new antibacterial and anthelmintic agents (G. Khan et al., 2019).

Antiproliferative and Anti-HIV Activity

Derivatives incorporating 2-piperazino-1,3-benzo[d]thiazoles have been synthesized and evaluated for their antiproliferative and anti-HIV activities. Some compounds have exhibited remarkable effects against human tumor-derived cell lines, presenting themselves as leading candidates for further pharmaceutical development (Y. Al-Soud et al., 2010).

Antiviral Study of Morpholine Derivatives

Morpholine substituted sulfonamide and urea derivatives have been synthesized and shown enhanced antiviral activity against an avian paramyxovirus, surpassing that of commercial antiviral drugs in some cases. This underscores the potential of these derivatives in developing more effective antiviral therapies (B. Selvakumar et al., 2018).

properties

IUPAC Name

N,N-dimethyl-4-(4-oxothieno[3,2-d]triazin-3-yl)piperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3S2/c1-15(2)22(19,20)16-6-3-9(4-7-16)17-12(18)11-10(13-14-17)5-8-21-11/h5,8-9H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFBFFZNFXABET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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